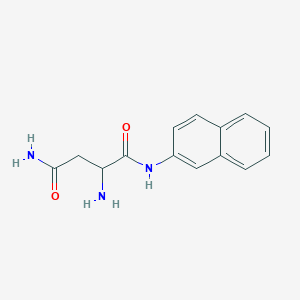![molecular formula C26H31N7O2S B13892679 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of multiple functional groups, such as the piperidine and pyrazole rings, further enhances its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazole ring: This step often involves the use of pyrazole derivatives and suitable coupling reagents.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.
Final assembly: The final step involves coupling the various fragments together under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethan-1-ol
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
Compared to these similar compounds, 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide stands out due to its complex structure and the presence of multiple functional groups. This complexity enhances its potential for diverse applications and interactions with various molecular targets.
特性
分子式 |
C26H31N7O2S |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H31N7O2S/c1-15(2)35-20-13-17(16-8-11-32(3)12-9-16)5-6-18(20)30-26-28-14-21-23(31-26)22(24(36-21)25(27)34)19-7-10-29-33(19)4/h5-7,10,13-16H,8-9,11-12H2,1-4H3,(H2,27,34)(H,28,30,31) |
InChIキー |
NMPHPCHWICCWQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)C2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC=NN5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


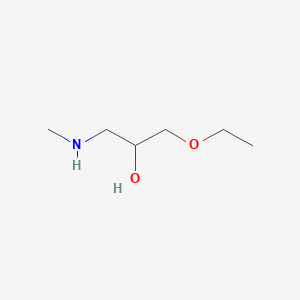
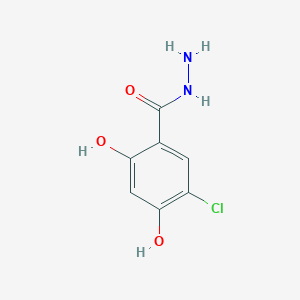
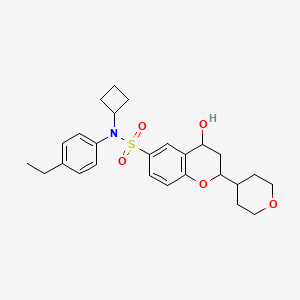

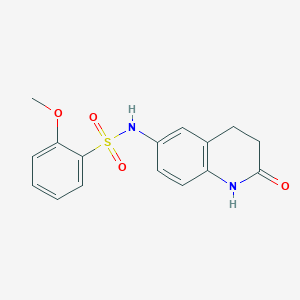
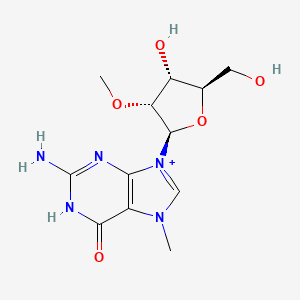

![tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate](/img/structure/B13892653.png)

![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
![4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)
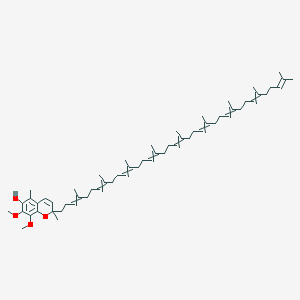
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
